molecular formula C16H19N3O4S2 B2880713 N-(4,5-dimethylthiazol-2-yl)-3-(morpholinosulfonyl)benzamide CAS No. 938954-23-5

N-(4,5-dimethylthiazol-2-yl)-3-(morpholinosulfonyl)benzamide

Cat. No. B2880713
CAS RN: 938954-23-5
M. Wt: 381.47
InChI Key: OLEYEHACUNRQMS-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-3-(morpholinosulfonyl)benzamide, commonly known as MTS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTS is a sulfonamide-based compound that has been used as a metabolic indicator and a cell viability assay reagent.

Scientific Research Applications

Anticancer Properties and Structure-Activity Relationship

A study by Shi et al. (2018) on 2-(N-cyclicamino)chromone derivatives, which share structural similarities with N-(4,5-dimethylthiazol-2-yl)-3-(morpholinosulfonyl)benzamide, explored their cytotoxicity against various cancer cell lines. The research highlighted the importance of molecular shape, especially the 3D-structure, in contributing to tumor specificity. One derivative exhibited high tumor specificity without inducing apoptosis, suggesting potential for anticancer drug design through chemical modification (Shi et al., 2018).

Antimicrobial and Antioxidant Activity

Research on benzamide derivatives, including sulfamoyl benzamides, has demonstrated their efficacy in various biological activities. Studies have shown these compounds possess antimicrobial and antioxidant properties, indicating their potential for therapeutic applications. For instance, the synthesis and biological evaluation of different substituted benzamides revealed their potential to bind nucleotide protein targets, demonstrating considerable interest for further medicinal chemistry applications (Saeed et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their inhibitive action on corrosion, showcasing the versatility of benzamide analogs in industrial applications. These compounds, through electrochemical and thermodynamic studies, have shown high inhibition efficiency, indicating their potential as corrosion inhibitors in various industrial contexts (Yadav et al., 2016).

Novel PI3K Inhibitors and Anticancer Agents

The discovery of benzamides as PI3K inhibitors for anticancer therapy highlights the role of such compounds in developing new anticancer agents. Research into substituted benzamides has led to compounds with significant antiproliferative activities against various cancer cell lines, suggesting their utility as potent PI3K inhibitors and anticancer agents (Shao et al., 2014).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-11-12(2)24-16(17-11)18-15(20)13-4-3-5-14(10-13)25(21,22)19-6-8-23-9-7-19/h3-5,10H,6-9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEYEHACUNRQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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